3-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-2,2-dimethyl-1-propanol
Overview
Description
3-[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]-2,2-dimethyl-1-propanol is a useful research compound. Its molecular formula is C22H38N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.293328459 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Copolymerization and Chemical Interactions
N⋯π and O⋯π Interactions in Crystal Packing :The study by Zhang, Wu, and Zhang (2011) explores the crystal packing of ethyl cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, highlighting the significance of N⋯π and O⋯π interactions over direct hydrogen bonding. This research illuminates the non-traditional bonding interactions contributing to the structural assembly of organic crystals, offering insights into molecular design and engineering (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Copolymerization of Styrene with Substituted Propenoates :Kharas and colleagues have conducted extensive research on the novel copolymerization of styrene with methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates. Their work, through synthesizing and characterizing these copolymers, contributes to the development of new materials with potential applications in various industries, including coatings, adhesives, and plastics. The studies demonstrate the influence of substituent patterns on polymer properties, such as thermal stability and reactivity, providing a foundation for future materials science research (G. Kharas et al., 2015).
Synthesis and Characterization of Organic Compounds
Synthesis of Trisubstituted Ethylenes for Copolymerization :Research on the synthesis and styrene copolymerization of novel trisubstituted ethylenes by Kaffey et al. (2021) delves into the creation of methoxyethyl phenylcyanoacrylates with various ring substitutions. These studies are crucial for understanding the polymerization behavior and the resultant polymer properties, aiming to enhance material performance for specialized applications. The meticulous characterization of these compounds, including their reactivity and thermal properties, serves as a crucial step in the development of novel polymeric materials (Zipporah Y. Kaffey et al., 2021).
Properties
IUPAC Name |
3-[ethyl-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]amino]-2,2-dimethylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O2/c1-5-23(17-22(2,3)18-25)15-20-9-7-12-24(16-20)13-11-19-8-6-10-21(14-19)26-4/h6,8,10,14,20,25H,5,7,9,11-13,15-18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYUMUHKVNNDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCC2=CC(=CC=C2)OC)CC(C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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